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Compound of Interest

Compound Name: Sebrinoflast

Cat. No.: B15613817 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for a specialized audience

and is based on publicly available data. The compound "Sebrinoflast" could not be identified in

scientific literature; this guide focuses on "Sebetralstat," a phonetically similar and well-

documented therapeutic agent.

Introduction and Mechanism of Action
Sebetralstat, marketed as Ekterly®, is an orally administered, competitive, and reversible small

molecule inhibitor of plasma kallikrein (PKa).[1][2][3] It is the first oral on-demand therapy

approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults and

pediatric patients 12 years of age and older.[3][4][5] HAE is a rare genetic disorder

characterized by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to

unregulated activation of the Kallikrein-Kinin System (KKS).[5]

The core mechanism of Sebetralstat involves the targeted inhibition of plasma kallikrein.[1][3]

By binding to plasma kallikrein, Sebetralstat prevents the proteolytic cleavage of high-

molecular-weight kininogen (HK) into the potent vasodilator bradykinin.[1][2][3][4] Excessive

bradykinin production is the primary driver of increased vascular permeability, which leads to

the characteristic subcutaneous and submucosal swelling (angioedema) seen in HAE attacks.

[2][3][5] Furthermore, Sebetralstat suppresses a positive feedback loop within the KKS, thereby

reducing the generation of Factor XIIa and additional plasma kallikrein.[1][2][3][4][6] This dual

action effectively halts the progression of an HAE attack.[1][6]
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Caption: Mechanism of action of Sebetralstat in the Kallikrein-Kinin System.

Pharmacodynamic and Pharmacokinetic Properties
Sebetralstat demonstrates rapid and potent inhibition of plasma kallikrein activity. Following a

single 600 mg oral dose in healthy subjects, greater than 90% mean inhibition of plasma

kallikrein activity was observed starting at 30 minutes and was maintained for approximately 6

hours post-dose.[2][4]

Pharmacokinetic Data
The pharmacokinetic (PK) profile of Sebetralstat is characterized by rapid oral absorption and

extensive metabolism. Key PK parameters are summarized below.
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Parameter
Value (following a single
600 mg oral dose)

Reference

Tmax (Median Time to Peak

Plasma Concentration)
~1.0 hour [2][4]

Cmax (Peak Plasma

Concentration)

6,080 ng/mL (Geometric Mean,

CV% 40)
[2]

AUC0-inf (Area Under the

Curve)

17,600 ng•h/mL (Geometric

Mean, CV% 36)
[2]

Vz/F (Apparent Volume of

Distribution)
70.1 L (95% CI: 64.8, 75.4) [2][4]

CL/F (Apparent Clearance) 30.7 L/h (95% CI: 29.1, 32.2) [2][4]

Plasma Protein Binding ~77% (in vitro) [1][2][4]

Elimination Half-Life (t½) 5.3 to 8.9 hours (Mean range) [2]

Metabolism
Primarily via CYP3A4,

secondarily via CYP2C8
[1][4]

Excretion

~63% in feces (12.5%

unchanged); ~32% in urine

(8.7% unchanged)

[2][4]

Note: The drug can be taken without regard to food, as no clinically relevant PK differences

were observed with a high-fat meal.[2][4]

Drug-Drug Interactions
Sebetralstat's metabolism is significantly affected by modulators of the CYP3A4 enzyme. Co-

administration with strong or moderate CYP3A4 inducers is not recommended due to a

potential decrease in efficacy.[2]
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Interacting
Agent Class

Example Agent
Effect on
Sebetralstat
Cmax

Effect on
Sebetralstat
AUC

Reference

Strong CYP3A4

Inhibitor
Itraconazole 2.4-fold Increase 5.2-fold Increase [4]

Moderate

CYP3A4 Inhibitor
Verapamil 1.8-fold Increase 2.0-fold Increase [4]

Strong CYP3A4

Inducer
Phenytoin 66% Decrease 83% Decrease [1][4]

Moderate

CYP3A4 Inducer
Efavirenz 63% Decrease 79% Decrease [1][4]

Clinical Efficacy
The efficacy of Sebetralstat for the on-demand treatment of HAE attacks was established in the

pivotal Phase III KONFIDENT clinical trial.

KONFIDENT Phase III Trial Efficacy Data
The trial demonstrated that both 300 mg and 600 mg doses of Sebetralstat were superior to

placebo in providing rapid symptom relief.

Endpoint Placebo
Sebetralstat
(300 mg)

Sebetralstat
(600 mg)

Reference

Median Time to

Beginning of

Symptom Relief

6.72 hours
1.61 hours (p <

0.001)

1.79 hours

(p=0.001 vs

placebo)

[5][7][8]

Attacks with

Complete

Resolution within

24 Hours

27.4% 42.5% 49.5% [8]
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In the KONFIDENT-S open-label extension study, the median time to the beginning of symptom

relief for laryngeal attacks was 1.3 hours.[9]

Experimental Protocols
The primary evidence for Sebetralstat's efficacy comes from a well-controlled clinical trial. The

methodology for this key study is outlined below.

KONFIDENT Phase III Trial Protocol
Study Design: A Phase III, randomized, double-blind, placebo-controlled, 3-way crossover

trial (NCT05259917).[7][8][10]

Participant Population: 136 adult and adolescent (≥12 years) patients with a confirmed

diagnosis of HAE Type I or II, who had experienced at least two attacks in the 90 days prior

to enrollment.[7][10]

Intervention: For each eligible HAE attack, participants were instructed to administer one of

three treatments:

Sebetralstat 300 mg (plus one placebo tablet)

Sebetralstat 600 mg (two 300 mg tablets)

Placebo (two placebo tablets)[8]

Primary Endpoint: The time to the beginning of symptom relief, measured using the Patient

Global Impression of Change (PGI-C) scale. Relief was defined as a response of "a little

better" or "better" at two or more consecutive time points within 12 hours of administration.[8]

[11]

Key Secondary Endpoints:

Time to a reduction in attack severity.[8]

Time to complete resolution of the attack.[8][10]

Use of conventional rescue medication within 12 hours.[11]
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Data Collection: Participants used an electronic diary to record symptom severity and

changes over time.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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